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Compound of Interest

Compound Name: Hhopes

Cat. No.: B117008 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

EACC is a novel small molecule inhibitor of autophagy that acts at a late stage of the pathway

by preventing the fusion of autophagosomes with lysosomes. This specific mechanism of

action makes EACC a valuable tool for studying the molecular machinery of autophagic flux,

particularly the roles of the SNARE protein Syntaxin 17 (Stx17) and the HOPS complex. Unlike

other late-stage autophagy inhibitors, EACC does not appear to affect lysosomal properties or

the endocytic pathway, offering a more targeted approach to dissecting the final steps of

autophagy[1].

Mechanism of Action:

EACC inhibits autophagosome-lysosome fusion by preventing the proper loading of the

SNARE protein Stx17 onto completed autophagosomes. This subsequently reduces the

interaction between Stx17 and the HOPS complex subunit VPS33A, as well as the lysosomal

R-SNARE VAMP8. The overall effect is a blockage of the SNARE-mediated membrane fusion

event, leading to an accumulation of autophagosomes[1].

Data Presentation
Table 1: Quantitative Effects of EACC on Autophagy Markers
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Parameter Cell Line Treatment Result Reference

Autolysosome

Formation

HeLa (RFP-LC3

transfected)
EACC

Decrease in

RFP-

LC3+/LAMP1+

puncta

[1]

p62/SQSTM1

Levels
HeLa EACC

Increased levels

of p62 protein
[1]

LC3-II Levels HeLa EACC
Increased levels

of LC3-II protein
[1]

Stx17-VPS33A

Interaction
- EACC Treatment

Reduced

interaction
[1]

Experimental Protocols
1. Protocol for Assessing Autophagic Flux using EACC

Objective: To measure the effect of EACC on the accumulation of autophagosomes as an

indicator of autophagic flux inhibition.

Materials:

HeLa cells (or other suitable cell line)

Complete culture medium (e.g., DMEM with 10% FBS)

EACC (dissolved in a suitable solvent, e.g., DMSO)

Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin

HRP-conjugated secondary antibody
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Chemiluminescence substrate

Protein quantification assay (e.g., BCA assay)

Procedure:

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

Treat the cells with the desired concentrations of EACC or vehicle control (DMSO) for a

specified time (e.g., 6 hours). Include a positive control for autophagy induction, such as

starvation (incubation in EBSS for 2 hours).

Lyse the cells in lysis buffer and collect the total protein.

Determine the protein concentration of each sample.

Perform SDS-PAGE and Western blotting for LC3, p62, and a loading control (e.g., β-actin).

Develop the blots using a chemiluminescence substrate and image the results.

Quantify the band intensities for LC3-II and p62 relative to the loading control. An

accumulation of LC3-II and p62 in EACC-treated cells compared to the control indicates a

blockage in autophagic flux.

2. Protocol for Immunofluorescence Staining of Autophagosomes and Lysosomes

Objective: To visualize the effect of EACC on the colocalization of autophagosomes and

lysosomes.

Materials:

HeLa cells cultured on glass coverslips

EACC

Starvation medium (EBSS)

4% Paraformaldehyde (PFA) in PBS
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibodies: anti-LC3, anti-LAMP1

Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

DAPI for nuclear staining

Mounting medium

Fluorescence microscope

Procedure:

Seed HeLa cells on coverslips in a 24-well plate.

Treat cells with EACC or vehicle control as described in the previous protocol.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Block with blocking buffer for 1 hour.

Incubate with primary antibodies (e.g., rabbit anti-LC3 and mouse anti-LAMP1) diluted in

blocking buffer overnight at 4°C.

Wash three times with PBS.

Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room

temperature in the dark.

Wash three times with PBS.

Counterstain with DAPI for 5 minutes.

Mount the coverslips onto microscope slides.
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Image the cells using a fluorescence microscope. A decrease in the colocalization of LC3

(autophagosomes) and LAMP1 (lysosomes) puncta in EACC-treated cells indicates inhibition

of autophagosome-lysosome fusion.

Mandatory Visualizations
Caption: Mechanism of action of EACC in inhibiting autophagosome-lysosome fusion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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